molecular formula C14H13NO4 B6391214 3-(2,4-Dimethoxyphenyl)isonicotinic acid, 95% CAS No. 1258626-03-7

3-(2,4-Dimethoxyphenyl)isonicotinic acid, 95%

Cat. No. B6391214
CAS RN: 1258626-03-7
M. Wt: 259.26 g/mol
InChI Key: LLZZFBCDOMGODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dimethoxyphenyl)isonicotinic acid, commonly referred to as DMPA, is an organic compound that has a wide range of scientific applications. It is an aromatic acid that is used in many areas of research, including synthetic organic chemistry, biochemistry, and pharmacology. DMPA is widely used in the synthesis of different compounds, such as pharmaceuticals and agrochemicals, and has many potential applications in the field of medicine. In

Scientific Research Applications

DMPA has a wide range of scientific applications. It is used in the synthesis of different compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of enzyme kinetics, as it can be used as an inhibitor of certain enzymes. In addition, DMPA is used in the study of cell signaling pathways, as it can be used to modulate the activity of certain proteins. DMPA has also been used in the study of DNA replication and transcription, as it can be used to inhibit the activity of certain DNA-binding proteins.

Mechanism of Action

The exact mechanism of action of DMPA is not fully understood. However, it is believed that DMPA acts as an inhibitor of certain enzymes, such as protein kinases and phosphatases. It is also believed that DMPA can modulate the activity of certain proteins, such as transcription factors and DNA-binding proteins. In addition, DMPA can also act as an agonist or antagonist of certain receptors, such as G protein-coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPA are not fully understood. However, it is believed that DMPA can modulate the activity of certain enzymes and proteins, as well as modulate the activity of certain receptors. In addition, DMPA can also affect the expression of certain genes, as well as affect the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

The advantages of using DMPA in lab experiments include its low cost and its ability to modulate the activity of certain enzymes and proteins. The limitations of using DMPA in lab experiments include its instability in the presence of air and light, as well as its potential toxicity.

Future Directions

The potential future directions of DMPA research include the development of more efficient synthesis methods, the development of more effective inhibitors of certain enzymes and proteins, the development of more effective agonists and antagonists of certain receptors, and the development of more effective methods of modulating the expression of certain genes. Additionally, further research into the biochemical and physiological effects of DMPA could lead to the development of new therapeutic agents. Finally, further research into the structure and properties of DMPA could lead to the development of new materials with unique properties.

Synthesis Methods

DMPA can be synthesized through a number of different methods. The most common method is the condensation of p-dimethoxyphenol and isonicotinic acid. This reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C, and the yield of the product is usually in the range of 70-80%. Other methods for the synthesis of DMPA include the reaction of p-dimethoxyphenol and isonicotinic acid in the presence of an alkali metal, such as sodium or potassium, or the reaction of p-dimethoxyphenol and isonicotinic acid in the presence of an acid chloride, such as ethyl chloroformate.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-9-3-4-10(13(7-9)19-2)12-8-15-6-5-11(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZZFBCDOMGODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687820
Record name 3-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258626-03-7
Record name 3-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.